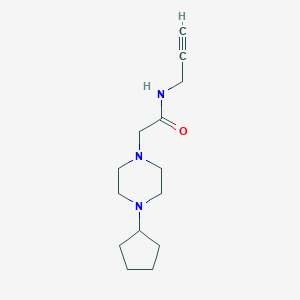![molecular formula C12H7I2NO2 B14899731 (E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one](/img/structure/B14899731.png)
(E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one is a complex organic compound with a unique structure that includes both iodine and oxazepine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods that construct the indole ring.
Introduction of the Oxazepine Ring: This step involves the formation of the oxazepine ring, which can be done through cyclization reactions.
Iodination: The final steps involve the introduction of iodine atoms at specific positions on the molecule. This can be done using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors and automated synthesis techniques to scale up the production process efficiently.
化学反応の分析
Types of Reactions
(E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization and Rearrangement: The oxazepine ring can participate in cyclization or rearrangement reactions to form new ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学的研究の応用
Chemistry
In chemistry, (E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its iodine atoms make it suitable for use in radiolabeling studies.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of (E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one involves its interaction with specific molecular targets. The iodine atoms can form halogen bonds with biological macromolecules, influencing their structure and function. The oxazepine ring can interact with enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
7-Iodoindole: A simpler compound with a single iodine atom on the indole ring.
Oxazepine Derivatives: Compounds with similar oxazepine rings but different substituents.
Iodomethylene Compounds: Compounds with iodomethylene groups attached to various core structures.
Uniqueness
(E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one is unique due to the combination of its indole, oxazepine, and iodomethylene moieties. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C12H7I2NO2 |
|---|---|
分子量 |
451.00 g/mol |
IUPAC名 |
(11E)-3-iodo-11-(iodomethylidene)-10-oxa-1-azatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraen-9-one |
InChI |
InChI=1S/C12H7I2NO2/c13-4-7-5-15-6-10(14)8-2-1-3-9(11(8)15)12(16)17-7/h1-4,6H,5H2/b7-4+ |
InChIキー |
ZUGZUFQIQUKPQT-QPJJXVBHSA-N |
異性体SMILES |
C1/C(=C\I)/OC(=O)C2=CC=CC3=C2N1C=C3I |
正規SMILES |
C1C(=CI)OC(=O)C2=CC=CC3=C2N1C=C3I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


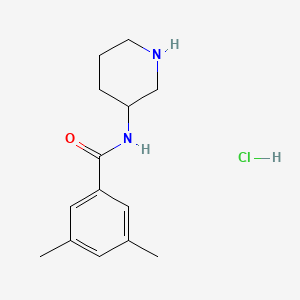
![N,N-dimethyl-4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]aniline](/img/structure/B14899657.png)


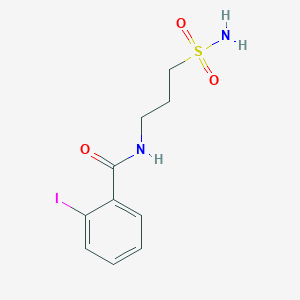
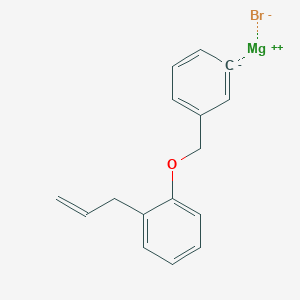
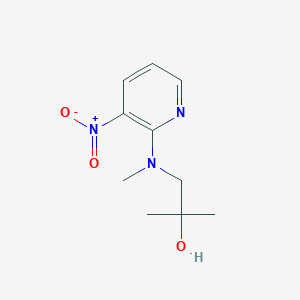
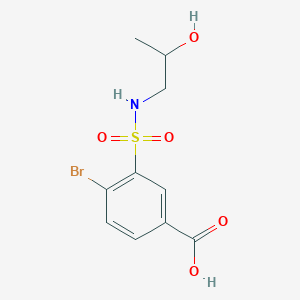
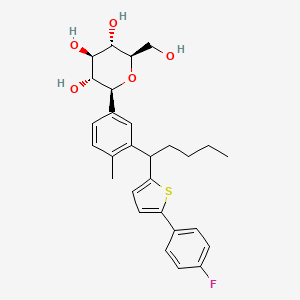
![4-Chloro-2-methylbenzo[g]quinoline](/img/structure/B14899724.png)

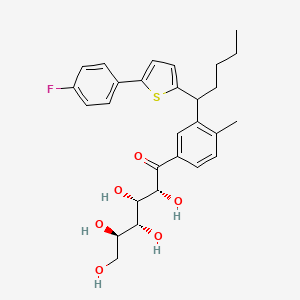
![4-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde](/img/structure/B14899745.png)
